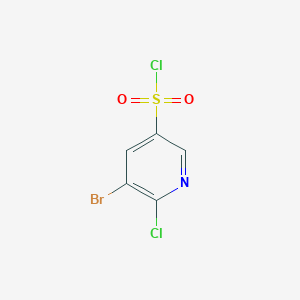

5-Bromo-6-chloropyridine-3-sulfonyl chloride

Übersicht

Beschreibung

Sucrose hexasulfate (potassium salt) is a polysulfated disaccharide derived from sucrose. It is commonly used as a reference standard for sucralfate, a gastrointestinal protectant that includes sucrose octasulfate. Sucralfate protects gastric epithelial cells against acid- and pepsin-induced damage .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Saccharosehexasulfat (Kaliumsalz) beinhaltet die Sulfatierung von Saccharose. Der Prozess umfasst typischerweise die Reaktion von Saccharose mit Schwefeltrioxid oder Chlorsulfonsäure in Gegenwart eines geeigneten Lösungsmittels. Die Reaktionsbedingungen, wie Temperatur und Reaktionszeit, werden sorgfältig kontrolliert, um den gewünschten Sulfatierungsgrad zu erreichen.

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von Saccharosehexasulfat (Kaliumsalz) ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung von Reaktionsparametern, um eine gleichbleibende Produktqualität zu gewährleisten. Das Endprodukt wird gereinigt und kristallisiert, um die gewünschte Reinheit und Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saccharosehexasulfat (Kaliumsalz) kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Sulfatgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Die Verbindung kann hydrolysiert werden, um Sulfationen und das ursprüngliche Zuckermolekül freizusetzen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse von Saccharosehexasulfat (Kaliumsalz) erleichtern.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Die Hauptprodukte hängen von den eingeführten Substituenten ab.

Hydrolyse: Die Hauptprodukte sind Sulfationen und Saccharose.

Wissenschaftliche Forschungsanwendungen

Saccharosehexasulfat (Kaliumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellsubstrat bei der Untersuchung von Sulfatase-Enzymen verwendet, die am Stoffwechsel von schwefelhaltigen Zuckern beteiligt sind.

Biologie: Die Verbindung wird verwendet, um die Wechselwirkungen zwischen sulfatierten Polysacchariden und Proteinen zu untersuchen.

Medizin: Es dient als Referenzstandard für Sucralfat, das zum Schutz der Magenschleimhaut verwendet wird.

5. Wirkmechanismus

Der Wirkmechanismus von Saccharosehexasulfat (Kaliumsalz) beinhaltet seine Wechselwirkung mit biologischen Molekülen. Im Falle von Sucralfat bildet es in saurer Umgebung ein viskoses, pastenartiges Material, das als Schutzschicht auf der Magenschleimhaut wirkt. Diese Barriere verhindert weitere Schäden durch Säure und Pepsin, sodass das Gewebe heilen kann .

Ähnliche Verbindungen:

Sucroseoctasulfat: Ein weiteres polysulfatiertes Disaccharid, das in Sucralfat verwendet wird.

Heparin: Ein hochsulfatiertes Polysaccharid, das als Antikoagulans verwendet wird.

Chondroitinsulfat: Ein sulfatiertes Glykosaminoglykan, das in Gelenkgesundheitszusätzen verwendet wird.

Einzigartigkeit: Saccharosehexasulfat (Kaliumsalz) ist einzigartig aufgrund seines spezifischen Sulfatierungsgrades und seiner Verwendung als Referenzstandard für Sucralfat. Seine Fähigkeit, im Magen eine Schutzschicht zu bilden, unterscheidet es von anderen sulfatierten Polysacchariden .

Wirkmechanismus

The mechanism of action of sucrose hexasulfate (potassium salt) involves its interaction with biological molecules. In the case of sucralfate, it forms a viscous, paste-like material in an acidic environment, which acts as a protective barrier on the gastric lining. This barrier prevents further damage from acid and pepsin, allowing the tissue to heal .

Vergleich Mit ähnlichen Verbindungen

Sucrose Octasulfate: Another polysulfated disaccharide used in sucralfate.

Heparin: A highly sulfated polysaccharide used as an anticoagulant.

Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.

Uniqueness: Sucrose hexasulfate (potassium salt) is unique due to its specific degree of sulfation and its use as a reference standard for sucralfate. Its ability to form a protective barrier in the stomach distinguishes it from other sulfated polysaccharides .

Biologische Aktivität

5-Bromo-6-chloropyridine-3-sulfonyl chloride is a heterocyclic compound characterized by its unique structural features, including a pyridine ring substituted with bromine and chlorine atoms, as well as a sulfonyl chloride group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and antibacterial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing detailed insights into its pharmacological applications.

Basic Information

- Molecular Formula : CHBrClN\OS

- Molecular Weight : 290.95 g/mol

- CAS Number : 216394-05-7

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, notably phosphoinositide 3-kinase alpha (PI3Kα). This enzyme plays a crucial role in cellular growth and survival pathways.

Key Findings:

- PI3Kα Inhibition : The compound was shown to inhibit PI3Kα with an IC value of approximately 1.08 μM, indicating potent inhibitory effects compared to control substances .

- Urease Inhibition : Studies have demonstrated that derivatives of this compound possess strong urease inhibitory activity, with some compounds achieving IC values as low as 1.13 μM .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The results indicate moderate to strong activity against specific pathogens.

Antibacterial Screening Results:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Case Studies and Applications

- Synthesis of Pyridinesulfonamide Derivatives : The compound is utilized in synthesizing pyridinesulfonamide derivatives, which are important in the development of novel drugs targeting various diseases .

- Molecular Docking Studies : Molecular docking analyses have elucidated the interaction mechanisms of this compound with target proteins, further supporting its potential as a therapeutic agent .

- Antitumor Activity : Preliminary studies have indicated that certain derivatives of the compound may possess antitumor properties, although further investigation is required to confirm these effects .

Eigenschaften

IUPAC Name |

5-bromo-6-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURGMVYIESHZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383146 | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-05-7 | |

| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.